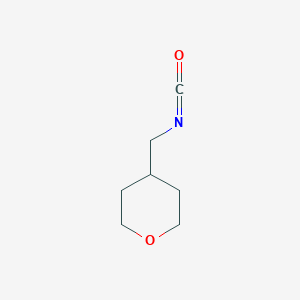

4-(Isocyanatomethyl)tetrahydropyran

Description

Structural Context within Isocyanate and Tetrahydropyran (B127337) Chemistry

4-(Isocyanatomethyl)tetrahydropyran incorporates two key functional groups that define its chemical behavior: the isocyanate group (-N=C=O) and the tetrahydropyran ring.

Isocyanate Group: The isocyanate functional group is characterized by the formula R−N=C=O. wikipedia.org It is a highly reactive electrophile, readily undergoing reactions with various nucleophiles such as alcohols, amines, and water. wikipedia.orgdoxuchem.com This reactivity is central to its use in the production of polyurethanes, where the reaction of a diisocyanate with a polyol forms the characteristic urethane (B1682113) linkages. wikipedia.org The geometry of the isocyanate group is nearly linear along the N=C=O bond. wikipedia.org

Tetrahydropyran Ring: Tetrahydropyran (THP), also known by its IUPAC name oxane, is a saturated six-membered heterocyclic ether. wikipedia.orgontosight.ai It consists of five carbon atoms and one oxygen atom. wikipedia.orgontosight.ai The tetrahydropyran ring system is a common structural motif found in various natural products, including pyranose sugars like glucose. wikipedia.org In its most stable conformation, tetrahydropyran adopts a chair-like structure. researchgate.net The tetrahydropyran moiety in this compound provides a stable, non-polar scaffold for the reactive isocyanate group.

The combination of the reactive isocyanate and the stable tetrahydropyran ring in this compound creates a molecule with a specific set of properties, making it a valuable building block in organic synthesis.

Historical Perspectives and Contemporary Significance in Synthetic Chemistry

The history of isocyanate chemistry dates back to 1849 when Charles Adolphe Wurtz first synthesized isocyanates. crowdchem.net However, their potential for polymer production was not fully realized until the 1930s with the development of polyurethanes. patsnap.com This discovery marked a significant milestone in materials science, leading to the widespread use of isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). patsnap.com

The Prins reaction, discovered in 1919 by Hendrik J. Prins, is a key method for synthesizing tetrahydropyran derivatives and remains a powerful tool in organic synthesis. researchgate.net This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde to form a variety of oxygenated heterocyclic compounds. researchgate.net

In contemporary synthetic chemistry, this compound and similar structures are significant for several reasons:

Bifunctionality: The presence of both a reactive isocyanate group and a modifiable tetrahydropyran ring allows for sequential and diverse chemical transformations.

Polymer Synthesis: It can be used as a monomer or a chain-terminating agent in the synthesis of specialized polyurethanes and other polymers, imparting unique properties due to the tetrahydropyran unit.

Pharmaceutical and Agrochemical Research: The tetrahydropyran ring is a common feature in many biologically active molecules. nih.govnih.gov The ability to introduce this moiety via an isocyanate handle is of great interest in the development of new therapeutic agents and pesticides.

Scope and Research Trajectories for Alkyl Isocyanates and Cyclic Ethers

The research landscape for both alkyl isocyanates and cyclic ethers is dynamic and expanding, driven by the demand for new materials and molecules with tailored properties.

Alkyl Isocyanates: Current research in alkyl isocyanates is focused on several key areas:

Bio-based Isocyanates: There is a significant push towards developing isocyanates from renewable resources to reduce reliance on petrochemicals. patsnap.comrsc.org

Safer Alternatives: Research is ongoing to find less hazardous alternatives to traditional isocyanates and to develop safer production methods that avoid toxic reagents like phosgene (B1210022). rsc.org

Novel Applications: Scientists are exploring the use of isocyanates in emerging technologies such as 3D printing, energy storage, and biomedical engineering. patsnap.com The hydrolysis of alkyl isocyanates is notably slower than that of aryl isocyanates, a property that can be advantageous in certain applications. nih.gov

Cyclic Ethers: The study of cyclic ethers is also a vibrant area of research:

New Synthetic Methods: Chemists are continuously developing novel and more efficient methods for the synthesis of cyclic ethers, including palladium-catalyzed reactions and other transition metal-catalyzed processes. acs.orgorganic-chemistry.org

Biological Activity: Many natural products containing cyclic ether rings exhibit significant biological activities, driving research into their synthesis and potential as therapeutic agents. nih.gov

Asymmetric Synthesis: A major focus is on the development of stereoselective methods to produce enantiomerically pure cyclic ethers, which is crucial for their application in pharmaceuticals. sioc-journal.cnsioc-journal.cn

The intersection of these research trajectories provides a fertile ground for the investigation and application of molecules like this compound, which bridge both classes of compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-(isocyanatomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQATXIFBTOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640451 | |

| Record name | 4-(Isocyanatomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-48-6 | |

| Record name | Tetrahydro-4-(isocyanatomethyl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isocyanatomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(isocyanatomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Chemical Synthesis and Derivatization of 4 Isocyanatomethyl Tetrahydropyran

Precursor Synthesis and Functionalization Pathways for the Tetrahydropyran (B127337) Moiety

The formation of the tetrahydropyran ring is a foundational step in the synthesis of 4-(isocyanatomethyl)tetrahydropyran. Various synthetic strategies can be employed to construct this heterocyclic system, each offering distinct advantages in terms of stereocontrol and substitution patterns.

Strategies for Tetrahydropyran Ring Construction

The construction of the tetrahydropyran ring can be achieved through several reliable methods, including intramolecular hydroalkoxylation, Prins cyclization, and various catalytic approaches. These methods provide access to a wide array of substituted tetrahydropyrans, which can then be further functionalized.

Intramolecular hydroalkoxylation of unsaturated alcohols is a direct and atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans. This process involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule.

Recent advancements have identified novel catalytic systems for this transformation. For instance, a combination of iodine (I2) and phenylsilane (B129415) (PhSiH3) has been shown to effectively catalyze the intramolecular hydroalkoxylation of unactivated alkenes at room temperature. acs.org Mechanistic studies suggest the in situ formation of PhSiH2I as the active catalytic species. acs.org This method is applicable to a range of alkene substitutions, including monoalkyl and 1,2-dialkyl substituted alkenes. acs.org

Enzymatic catalysis also presents a promising route. The enzyme PhnH from Penicillium herquei has been reported to catalyze intramolecular hydroalkoxylation. nih.gov Another notable example is the biosynthesis of the meroterpenoid furaquinocin, which involves an intramolecular hydroalkoxylation of an alkene catalyzed by a methyltransferase homolog. nih.gov

Table 1: Catalytic Systems for Intramolecular Hydroalkoxylation

| Catalyst System | Substrate Type | Conditions | Reference |

| I2 / PhSiH3 | Unactivated Alkenes | Room Temperature | acs.org |

| PhnH Enzyme | Not Specified | Not Specified | nih.gov |

| Methyltransferase Homolog | Alkene | Not Specified | nih.gov |

The Prins cyclization is a powerful and widely utilized acid-catalyzed reaction for the construction of tetrahydropyran rings. researchgate.net It typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates. nih.govorganic-chemistry.org

Various Lewis and Brønsted acids can be employed to catalyze the Prins cyclization. researchgate.net For instance, phosphomolybdic acid has been used as an efficient catalyst for the cyclization of homoallylic alcohols with aldehydes in water at room temperature, leading to tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.orgorganic-chemistry.org Rhenium(VII) complexes, such as O3ReOSiPh3, are particularly effective for cyclizations involving aromatic and α,β-unsaturated aldehydes, yielding highly substituted 4-hydroxytetrahydropyrans stereoselectively. organic-chemistry.orgrsc.org

A significant challenge in Prins cyclizations is the potential for racemization due to competing oxonia-Cope rearrangement. nih.gov However, modifications to the reaction conditions, such as using specific Lewis acids like TMSBr, can promote axial selectivity and minimize racemization. nih.gov The silyl-Prins cyclization, which involves the trapping of an oxocarbenium ion by an allylsilane, offers another route to highly substituted tetrahydropyrans. nih.govbeilstein-journals.org

Table 2: Catalysts for Prins Cyclization

| Catalyst | Substrate | Product | Selectivity | Reference |

| Phosphomolybdic Acid | Homoallylic Alcohols, Aldehydes | Tetrahydropyran-4-ols | All-cis | organic-chemistry.orgorganic-chemistry.org |

| O3ReOSiPh3 | Homoallylic Alcohols, Aromatic/α,β-Unsaturated Aldehydes | 4-Hydroxytetrahydropyrans | Stereoselective | organic-chemistry.orgrsc.org |

| SnBr4 | Homoallylic Alcohol, Aldehyde | 4-Axial/Equatorial Products | 9:79 Axial:Equatorial | nih.gov |

| TMSBr | Homoallylic Alcohol, Aldehyde | 4-Axial Product | Exclusive Axial | nih.gov |

Beyond intramolecular hydroalkoxylation and Prins cyclization, other catalytic methods have been developed for the synthesis of tetrahydropyrans. These often involve transition metal catalysts that can facilitate various cyclization and bond-forming reactions.

For example, a sequential metal catalysis approach using palladium and gold has been reported for the flexible synthesis of highly substituted tetrahydropyrans. acs.org This method involves the Pd-catalyzed addition of homopropargylic alcohols to alkoxyallenes, followed by a gold(I)-catalyzed cycloisomerization. acs.org This strategy allows for the synthesis of both 2,6-cis and 2,6-trans tetrahydropyrans. acs.org

Palladium catalysis has also been employed in an oxidative Heck redox-relay strategy to synthesize 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org Furthermore, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides a route to tetrahydropyrans that tolerates a variety of functional groups. organic-chemistry.org The hydrogenation of dihydropyran using Raney nickel is a classic method for producing the parent tetrahydropyran. wikipedia.org

Table 3: Diverse Catalytic Methods for Tetrahydropyran Synthesis

| Catalytic Method | Catalyst | Starting Materials | Product Feature | Reference |

| Sequential Metal Catalysis | Palladium/Gold | Homopropargylic Alcohols, Alkoxyallenes | Highly Substituted, 2,6-cis and 2,6-trans | acs.org |

| Oxidative Heck Redox-Relay | Palladium | Dihydropyranyl Alcohols | 2,6-trans-Tetrahydropyrans | acs.org |

| Hydroalkoxylation | Platinum | γ- and δ-Hydroxy Olefins | Functional Group Tolerance | organic-chemistry.org |

| Hydrogenation | Raney Nickel | Dihydropyran | Unsubstituted Tetrahydropyran | wikipedia.org |

Derivatization of Tetrahydropyran Scaffolds for Isocyanate Introduction

Once the tetrahydropyran ring is constructed, the next critical phase is its derivatization to introduce a functional group that can be readily converted into an isocyanate. A common strategy involves the introduction of a hydroxymethyl or aminomethyl group at the 4-position of the tetrahydropyran ring.

For instance, starting from tetrahydro-4H-pyran-4-one, reduction can yield 4-hydroxytetrahydropyran. This alcohol can then be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a cyanide or azide (B81097) nucleophile. Reduction of the resulting nitrile or azide would then furnish the corresponding 4-(aminomethyl)tetrahydropyran. Alternatively, the 4-hydroxymethyltetrahydropyran can be synthesized and the hydroxyl group converted to an amine.

Isocyanate Group Formation in the Context of Tetrahydropyran Substrates

The final step in the synthesis of this compound is the conversion of the primary amine, 4-(aminomethyl)tetrahydropyran, into the target isocyanate. The most common industrial method for this transformation is the phosgene (B1210022) process. nih.gov However, due to the high toxicity of phosgene, non-phosgene methods are increasingly being explored. nih.gov

A prominent non-phosgene route involves the reaction of the amine with a carbonylating agent to form a carbamate (B1207046), which is then thermally decomposed to the isocyanate. nih.gov For example, the amine can react with dimethyl carbonate or urea (B33335) to form the corresponding methyl carbamate or urea derivative, which upon heating, eliminates methanol (B129727) or ammonia, respectively, to yield the isocyanate. nih.gov

Another approach is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide. In this context, 4-(tetrahydropyran-4-yl)acetyl azide, derived from the corresponding carboxylic acid, would rearrange to produce this compound.

The choice of method for isocyanate formation will depend on the scale of the synthesis, the availability of reagents, and the desired purity of the final product. For laboratory-scale preparations, non-phosgene methods are generally preferred for safety reasons.

Phosgenation and Phosgene-Free Synthetic Pathways for Isocyanate Formation

The traditional and most direct method for converting a primary amine to an isocyanate is through phosgenation . This process involves reacting 4-(aminomethyl)tetrahydropyran with phosgene (COCl₂). The reaction typically proceeds in an inert solvent, such as toluene (B28343) or a chlorinated hydrocarbon, to yield the desired isocyanate and hydrogen chloride as a byproduct. While efficient, the extreme toxicity of phosgene has spurred the development of safer, phosgene-free alternatives. acs.org

Phosgene-free pathways offer a more environmentally benign approach to isocyanate synthesis. A prominent method involves a two-step process: acs.org

Carbamate Formation: The precursor, 4-(aminomethyl)tetrahydropyran, is first reacted with a reagent like dimethyl carbonate (DMC) or diethyl carbonate to form a carbamate intermediate, specifically a methyl or ethyl N-(tetrahydropyran-4-ylmethyl)carbamate. This reaction is often catalyzed.

Thermal Decomposition: The resulting carbamate is then subjected to thermal decomposition, typically at high temperatures and sometimes under vacuum, to yield this compound and a byproduct such as methanol or ethanol. acs.orgnih.gov This method avoids the use of phosgene and allows for the recycling of the alcohol byproduct, enhancing atomic efficiency. nih.gov

Other non-phosgene routes include the oxidative carbonylation of the amine and the reaction of the amine with urea, both of which also proceed through a carbamate intermediate that is subsequently decomposed. acs.org

Chemoselective Isocyanate Formation on Substituted Tetrahydropyran Systems

The structure of 4-(aminomethyl)tetrahydropyran contains two main functional components: the primary amine on the methyl substituent and the ether linkage within the tetrahydropyran (THP) ring. Achieving chemoselective isocyanate formation requires reaction conditions that exclusively target the amine group while leaving the THP ether bond intact.

The high nucleophilicity and reactivity of the primary amine group compared to the relatively inert cyclic ether make this selectivity straightforward under standard isocyanate synthesis conditions. In both phosgenation and carbamate-based phosgene-free methods, the reagents used are specifically designed to react with amines. For instance, triflic anhydride (B1165640) and 2-bromopyridine (B144113) can be used for the chemoselective activation of secondary amides in the presence of isocyanates, highlighting the controlled reactivity possible in such systems. organic-chemistry.orgfigshare.com When synthesizing this compound, the reaction conditions are tailored to favor the transformation of the -CH₂NH₂ group into the -CH₂NCO group without cleaving the ether C-O bonds of the tetrahydropyran ring. This inherent reactivity difference ensures that the desired product is formed with high selectivity.

Optimization of Synthetic Conditions and Yields in Academic Research

Optimizing the synthesis of this compound involves the careful selection of solvents and catalysts to maximize yield and purity.

Solvent Effects in Synthesis

The choice of solvent is critical in isocyanate synthesis to prevent unwanted side reactions with the highly reactive isocyanate product. For phosgenation reactions, inert aprotic solvents are required. In phosgene-free routes that involve the thermal decomposition of carbamates, high-boiling point solvents are often employed to achieve the necessary reaction temperatures. nih.gov

Recent research has also explored the use of greener, more sustainable solvents. 4-Methyltetrahydropyran (4-MeTHP), a close structural relative of the core of the target molecule, has been highlighted as a promising alternative to solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net It exhibits a higher boiling point, a reduced tendency for peroxide formation, and lower toxicity. nih.gov Solvent-free conditions, where reagents are ground together with a solid catalyst, have also been successfully applied to the synthesis of tetrahydropyran derivatives, offering a green and efficient protocol. scispace.com

| Solvent | Key Properties | Relevance to Synthesis |

|---|---|---|

| Toluene | Inert, aprotic, moderate boiling point (111°C) | Standard solvent for phosgenation. |

| Dioctyl Phthalate (DOP) | High boiling point (384°C), stable | Used in high-temperature thermal decomposition of carbamates. nih.gov |

| 4-Methyltetrahydropyran (4-MeTHP) | Higher boiling point than THF, low toxicity, stable | A "green" alternative solvent suitable for various organic reactions. nih.govresearchgate.net |

| Solvent-Free | Grinding reagents with a solid catalyst (e.g., SiO₂) | Environmentally friendly, reduces waste, can lead to high yields in short reaction times for THP synthesis. scispace.comnih.gov |

Catalyst Selection and Activity in Isocyanate Synthesis and Derivatization

Catalysts play a crucial role in both the synthesis of isocyanates via phosgene-free routes and their subsequent derivatization reactions, such as trimerization to form isocyanurates.

For the synthesis via carbamate decomposition, various metal-based catalysts have been shown to be effective. Single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.govresearchgate.net Composite metal catalysts, such as a Fe₂O₃/SiO₂ system, can significantly enhance isocyanate yields by creating a synergistic effect between the metal components. nih.gov These catalysts facilitate the cleavage of C=O and N-H bonds, promoting the formation of the isocyanate group. nih.gov

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Carbamate Decomposition | High activity, cost-effective, compatible with many substrates. | nih.govresearchgate.net |

| Fe₂O₃/SiO₂ | Carbamate Decomposition | Composite catalyst yielded 99.6% of isocyanate (TDI) from its carbamate precursor (TDC). | nih.gov |

| Bi-Zn Composite Oxides | Carbamate Decomposition | Effective for the decomposition of methyl N-phenyl carbamate. | researchgate.net |

| Dibenzylamine (B1670424)/Secondary Amine | Isocyanate Trimerization | Mild reaction conditions, high selectivity and yield for both aromatic and aliphatic isocyanates. | google.com |

| Potassium Sulfite (K₂SO₃) with PTC | Isocyanate Trimerization | Effective for aryl isocyanates at 70°C, yielding 80-90%. The phase-transfer catalyst (PTC) improves solubility. | tue.nl |

In the derivatization of isocyanates, catalyst selection is key to controlling the reaction outcome. For example, the cyclotrimerization of isocyanates to produce polyisocyanurates, which are valuable in polymer chemistry, is catalyzed by a wide range of compounds. These include Lewis bases, metal alkoxides, and organometallic complexes. google.comtue.nl A catalyst system composed of dibenzylamine and a secondary amine has been patented for the trimerization of both aliphatic and aromatic isocyanates, noted for its mild conditions and high yields. google.com

Reaction Mechanisms and Reactivity Studies of 4 Isocyanatomethyl Tetrahydropyran

Isocyanate Group Reaction Pathways

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the basis for its utility in organic synthesis, particularly in the formation of urethanes and ureas.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate which then rearranges to the final product.

The reaction between an isocyanate and a hydroxyl compound (an alcohol) results in the formation of a urethane (B1682113) linkage. This reaction is a cornerstone of polyurethane chemistry. In the case of 4-(isocyanatomethyl)tetrahydropyran, the tetrahydropyran (B127337) moiety is incorporated into the resulting urethane structure.

The general reaction can be depicted as follows:

R-N=C=O + R'-OH → R-NH-CO-OR'

This reaction is typically carried out in a suitable solvent and can be catalyzed by various compounds, such as tertiary amines or organotin compounds like dibutyltin (B87310) dilaurate (DBTL), to increase the reaction rate. acs.org The formation of the urethane linkage can be monitored by techniques such as Fourier-transform infrared (FT-IR) spectroscopy, observing the appearance of the urethane carbonyl absorption band (around 1720-1700 cm⁻¹) and the disappearance of the characteristic isocyanate absorption band (around 2270-2250 cm⁻¹). nih.gov

Table 1: Representative Conditions for Urethane Formation

| Reactants | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Isocyanate, Alcohol | Dibutyltin dilaurate (DBTL) | Tetrahydrofuran (B95107) (THF) | Room Temperature to Reflux | Urethane |

This table illustrates typical conditions for the synthesis of urethanes from isocyanates and alcohols.

When an isocyanate reacts with a primary or secondary amine, a urea (B33335) linkage is formed. This reaction is generally faster than the reaction with alcohols and often does not require a catalyst. commonorganicchemistry.com The reaction with this compound and an amine would yield a substituted urea containing the tetrahydropyran group.

The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

The reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The formation of ureas can be confirmed by spectroscopic methods, with characteristic infrared absorption bands for the urea carbonyl group.

Table 2: General Conditions for Urea Formation from Isocyanates

| Reactant 1 | Reactant 2 | Solvent | Temperature | Catalyst |

|---|---|---|---|---|

| Isocyanate | Amine | DMF, THF, or DCM | Room Temperature | Not generally required |

This table outlines common conditions for the synthesis of ureas from isocyanates and amines. commonorganicchemistry.com

The reactivity of isocyanates in nucleophilic addition reactions has been the subject of numerous mechanistic studies. The rate of reaction is influenced by several factors, including the electronic and steric nature of the isocyanate and the nucleophile, the solvent, and the presence of catalysts. Computational chemistry and kinetic studies are often employed to elucidate the reaction pathways. researchgate.net For instance, the reaction mechanism can proceed through a concerted or a stepwise pathway involving a zwitterionic intermediate, depending on the specific reactants and conditions.

Polymerization Mechanisms Involving Isocyanate Functional Groups

The difunctional or polyfunctional nature of certain isocyanates and co-reactants allows for the formation of polymers. This compound, being a monofunctional isocyanate, would act as a chain-terminating agent in such polymerizations unless it is first converted to a diol or other difunctional monomer. However, the principles of isocyanate polymerization are relevant to understanding its potential applications.

Polyurethanes are a major class of polymers synthesized through the step-growth polymerization of diisocyanates and diols (or polyols). libretexts.org In this process, the urethane linkages are formed sequentially. The reaction progresses by the stepwise reaction of the functional groups of the monomers.

The general scheme for polyurethane formation is:

n O=C=N-R-N=C=O + n HO-R'-OH → [-CO-NH-R-NH-CO-O-R'-O-]_n

The molecular weight of the polymer increases steadily throughout the reaction. While some studies suggest a pure step-growth mechanism, others indicate that under certain catalytic conditions, a chain-growth mechanism may also be at play in polyurethane formation. rsc.org The choice of catalyst can significantly impact not only the rate of the reaction but also the degree of polymerization. rsc.org

Cycloaddition and Other Complex Reaction Architectures

The isocyanate functional group is a versatile component in cycloaddition reactions, acting as a dienophile or a partner in other cycloaddition processes. These reactions are powerful tools for the construction of complex heterocyclic ring systems. While specific examples involving this compound are not extensively documented, its potential participation in such reactions can be inferred from the known reactivity of other isocyanates.

[4+2] Cycloaddition (Diels-Alder Reaction): Isocyanates can participate as dienophiles in Diels-Alder reactions with conjugated dienes to form six-membered nitrogen-containing heterocycles. The reaction rate and selectivity are influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing nature of the isocyanate group enhances its dienophilic character.

[4+4] Cycloaddition: This type of cycloaddition, typically involving two diene systems, is generally forbidden under thermal conditions but can be facilitated by photochemistry or transition metal catalysis. youtube.com While less common for isocyanates, the possibility of forming eight-membered rings through such pathways exists under specific reaction conditions.

[4+1] Cycloaddition: Isocyanides can undergo [4+1] cycloaddition reactions with various substrates to form five-membered rings. rsc.orgresearchgate.net Vinyl isocyanates have been shown to participate in these types of reactions.

Other Complex Reactions: The isocyanate group can be a precursor to other reactive intermediates that can engage in complex reaction cascades for the synthesis of polyheterocyclic compounds. sciforum.net For instance, reactions with multifunctional reagents can lead to the formation of intricate molecular architectures. osi.lv

The tetrahydropyran moiety in this compound can also play a role in these complex reactions, potentially influencing the stereochemical outcome or providing a scaffold for further functionalization.

Role of the Tetrahydropyran Ring in Modulating Isocyanate Reactivity

The tetrahydropyran ring, while seemingly a simple saturated heterocycle, exerts a significant influence on the reactivity of the attached isocyanate group through a combination of stereoelectronic and conformational effects.

Stereoelectronic Effects on Isocyanate Functional Group Activity

Stereoelectronic effects arise from the interaction of electron orbitals and can significantly impact the stability of conformations and the rates of reactions. baranlab.org In the context of this compound, the key stereoelectronic interactions involve the lone pairs of the ring oxygen and their influence on the adjacent sigma bonds.

The primary stereoelectronic considerations include:

Inductive Effects: The oxygen atom in the tetrahydropyran ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. lumenlearning.com This can have a distant effect on the electron density of the isocyanate group.

Anomeric Effect: While the classic anomeric effect pertains to substituents at the anomeric carbon (C2), related orbital interactions exist throughout the ring. The orientation of the lone pairs on the ring oxygen relative to the C-C and C-H bonds of the ring can influence the ring's conformation and, indirectly, the reactivity of the substituent at the C4 position.

Hyperconjugation: Interactions between filled bonding orbitals and adjacent empty antibonding orbitals can stabilize certain conformations. The orientation of the C-CH2NCO bond relative to the ring's C-H and C-C bonds can lead to stabilizing hyperconjugative interactions.

Studies on related tetrahydropyranyl systems have shown that stereoelectronic effects can influence hydrolysis rates and other reactions. rsc.org For this compound, these effects would modulate the electrophilicity of the isocyanate carbon, although the impact is likely to be more subtle than in systems with direct conjugation.

Conformational Analysis and its Influence on Reaction Kinetics

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The isocyanatomethyl group can occupy either an axial or an equatorial position. The conformational equilibrium between these two chair forms will have a direct impact on the reactivity of the isocyanate group.

Conformational Equilibrium of this compound

| Conformer | Position of -CH2NCO | Steric Hindrance | Thermodynamic Stability |

| Equatorial | Less hindered | Generally more stable | |

| Axial | More hindered by 1,3-diaxial interactions | Generally less stable |

The relative populations of the axial and equatorial conformers are determined by the steric bulk of the isocyanatomethyl group. A higher population of the equatorial conformer is expected due to reduced 1,3-diaxial interactions.

The influence on reaction kinetics arises from:

Steric Accessibility: The isocyanate group in the equatorial position is more sterically accessible to incoming nucleophiles, which would likely lead to faster reaction rates compared to the axially substituted conformer.

Transition State Stabilization: The geometry of the transition state for reactions of the isocyanate group will be influenced by the conformation of the tetrahydropyran ring. The chair conformation may need to distort to accommodate the transition state, and the energy barrier for this distortion will affect the reaction kinetics.

Conformational studies on related heterocyclic systems, such as substituted hexahydro-1,2,4,5-tetrazines, have demonstrated that the interplay of various conformers can be complex and temperature-dependent. rsc.org A similar complexity would be expected for this compound, with the conformational landscape directly impacting its reaction kinetics.

Catalysis and Reaction Kinetics

The practical application of this compound in synthesis often requires the use of catalysts to achieve reasonable reaction rates and selectivities. The design of these catalysts is crucial for controlling the outcome of isocyanate-based reactions.

Catalyst Design and Efficiency for Isocyanate-Based Reactions

The catalysis of isocyanate reactions can proceed through two primary mechanisms: nucleophilic activation and electrophilic activation. acs.org

Nucleophilic Catalysis (Base Catalysis): The catalyst, typically a Lewis base, activates the nucleophile (e.g., an alcohol) by deprotonation or hydrogen bonding, increasing its nucleophilicity. The activated nucleophile then attacks the isocyanate.

Electrophilic Catalysis (Acid Catalysis): The catalyst, a Lewis or Brønsted acid, activates the isocyanate by coordinating to the nitrogen or oxygen atom, increasing the electrophilicity of the carbonyl carbon.

A wide array of catalysts has been developed for isocyanate reactions, particularly for polyurethane synthesis. mdpi.com The choice of catalyst depends on the desired reaction (e.g., urethane formation vs. trimerization) and the specific isocyanate and nucleophile being used.

Common Catalysts for Aliphatic Isocyanate Reactions

| Catalyst Type | Examples | Primary Reaction Catalyzed | Mechanism |

| Tertiary Amines | Diazabicyclo[2.2.2]octane (DABCO), Triethylamine | Urethane formation, Trimerization | Nucleophilic |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane formation | Primarily electrophilic |

| Metal Carboxylates | Potassium octoate, Zinc octoate | Trimerization, Urethane formation | Primarily nucleophilic |

| N-Heterocyclic Carbenes (NHCs) | Imidazol-2-ylidenes | Urethane formation, Trimerization | Nucleophilic |

| Ionic Liquids | Various | Urethane formation, Trimerization | Can be nucleophilic or electrophilic |

| Acid Catalysts | p-Toluenesulfonic acid, Lewis acids (e.g., MgCl2) | Urethane formation, Amide formation (from carboxylic acids) | Electrophilic |

The efficiency of these catalysts for reactions involving this compound would be influenced by the steric hindrance imposed by the tetrahydropyran ring. For instance, bulky catalysts might exhibit lower efficiency compared to smaller, more accessible catalysts. The design of catalysts with tailored steric and electronic properties is an active area of research to achieve high selectivity and reactivity in isocyanate chemistry. researchgate.netrsc.org

Quantitative Kinetic Studies of Isocyanate Reactions on Tetrahydropyran Scaffolds

Quantitative kinetic studies focusing specifically on this compound are not extensively available in publicly accessible literature. However, a comprehensive understanding of its reactivity can be extrapolated from the wealth of kinetic data on structurally analogous aliphatic isocyanates. The reactivity of the isocyanate group is primarily dictated by the electronic and steric nature of its substituent. In this compound, the isocyanate group is primary and attached to a tetrahydropyran ring via a methylene (B1212753) bridge. This structure suggests its reactivity will be characteristic of a primary aliphatic isocyanate.

The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, is a cornerstone of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate group. The rate of this reaction is sensitive to the structure of both the isocyanate and the alcohol, the solvent, and the presence of catalysts.

Generally, the reactivity of isocyanates follows the order: aromatic > aliphatic. mdpi.comaidic.itacs.org This is attributed to the electron-withdrawing nature of the aromatic ring, which increases the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. acs.org Within aliphatic isocyanates, steric hindrance around the NCO group is a major factor influencing the reaction rate. ebrary.net Since this compound possesses a primary isocyanate group, it is expected to be more reactive than secondary or tertiary aliphatic isocyanates.

The reaction of isocyanates with alcohols is often subject to autocatalysis by the alcohol reactant and the urethane product. mdpi.comrsc.org Kinetic studies on the reaction of phenyl isocyanate with 1-butanol (B46404) have shown that the activation energy can vary depending on the reactant concentrations, highlighting the complexity of the reaction mechanism. mdpi.com

For the uncatalyzed reaction of phenyl isocyanate with various butyl alcohols, the activation energy has been observed to increase from n-butanol to sec-butanol, reflecting the greater steric hindrance of the secondary alcohol. cdnsciencepub.com

Below are interactive data tables summarizing representative kinetic data for relevant isocyanate-alcohol reactions, which can be used to infer the reactivity of this compound.

Table 1: Relative Reactivity of Isocyanates with a Primary Alcohol

This table illustrates the general reactivity trend among different isocyanate types.

| Isocyanate | Relative Reactivity with Primary Alcohol |

| Aromatic Isocyanate (e.g., MDI) | ~10 |

| Aliphatic Isocyanate (e.g., HDI) | 1 |

| Cycloaliphatic Isocyanate (e.g., IPDI) | ~0.5 |

Data is generalized from multiple sources comparing common industrial isocyanates.

Table 2: Kinetic Data for the Reaction of Phenyl Isocyanate with Butanol Isomers

This table provides insight into the effect of alcohol structure on reaction kinetics.

| Alcohol | Second-Order Rate Constant (k) at 25°C (L/mol·s) | Activation Energy (Ea) (kJ/mol) |

| n-Butanol | Data not consistently reported | ~34 |

| sec-Butanol | Data not consistently reported | ~41 |

Activation energies are approximate values from studies on phenyl isocyanate reactions. cdnsciencepub.com The rate constants can vary significantly with solvent and concentration.

Based on the available data for analogous systems, the reaction of this compound with a primary alcohol like n-butanol is expected to proceed at a rate typical for a primary aliphatic isocyanate, likely slightly faster than that of hexamethylene diisocyanate (HDI) due to the potential minor electronic influence of the tetrahydropyran ring. Detailed experimental studies would be necessary to determine the precise rate constants and activation parameters for this specific compound.

Advanced Spectroscopic and Computational Characterization of 4 Isocyanatomethyl Tetrahydropyran

Spectroscopic Methodologies for Structural Elucidation and Reactivity Monitoring

Spectroscopic techniques are fundamental in the qualitative and quantitative analysis of 4-(isocyanatomethyl)tetrahydropyran. Each method provides unique insights into different aspects of the molecule's structure and behavior.

Infrared (IR) and Near-Infrared (NIR) spectroscopy are powerful tools for the characterization of this compound, primarily due to the distinct vibrational signature of the isocyanate group (-N=C=O).

Key IR Absorption Bands: The most prominent feature in the IR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. specac.comcompoundchem.com This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool. specac.com The IR spectrum will also display characteristic absorptions for the tetrahydropyran (B127337) moiety, including C-H and C-O stretching vibrations. vscht.cz

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | -N=C=O | 2250-2285 | Strong, Sharp |

| Symmetric Stretch | -N=C=O | ~1415 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850-3000 | Strong |

| C-O-C Stretch (Ether) | Tetrahydropyran | 1050-1150 | Strong |

Reactivity Monitoring: The intensity of the -N=C=O absorption band is directly proportional to the concentration of the isocyanate. This relationship allows for real-time monitoring of reactions involving this compound, such as urethane (B1682113) formation. As the isocyanate reacts, the intensity of this peak decreases, providing a quantitative measure of reaction progress and completion. specac.com NIR spectroscopy can also be employed for this purpose, offering advantages such as the use of fiber optics for in-situ measurements and the ability to analyze samples in various forms with minimal preparation. metrohm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the precise molecular structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Expected Chemical Shifts: The tetrahydropyran ring exhibits characteristic signals in both ¹H and ¹³C NMR spectra. The protons on the carbons adjacent to the oxygen atom are deshielded and appear at a lower field compared to the other ring protons. The methylene (B1212753) group of the isocyanatomethyl substituent will also have a distinct chemical shift. The presence of the electronegative isocyanate group will influence the chemical shifts of the nearby protons and carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| H on C2, C6 | ¹H | 3.5 - 4.0 | Adjacent to ring oxygen |

| H on C3, C5 | ¹H | 1.5 - 1.8 | Ring protons |

| H on C4 | ¹H | 1.8 - 2.2 | Methine proton |

| H on -CH₂NCO | ¹H | 3.2 - 3.6 | Methylene protons |

| C2, C6 | ¹³C | 65 - 75 | Adjacent to ring oxygen |

| C3, C5 | ¹³C | 25 - 35 | Ring carbons |

| C4 | ¹³C | 30 - 40 | Methine carbon |

| -CH₂NCO | ¹³C | 40 - 50 | Methylene carbon |

| -N=C=O | ¹³C | 120 - 130 | Isocyanate carbon |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Isomerism and Conformational Analysis: The tetrahydropyran ring typically adopts a chair conformation. reddit.com Depending on the substitution pattern and experimental conditions, an equilibrium between different chair conformers may exist. NMR spectroscopy, particularly through the analysis of coupling constants and the use of two-dimensional techniques like NOESY, can provide detailed information about the preferred conformation and the stereochemical relationships between the substituents on the ring. acs.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound. It also reveals details about its structure through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule is expected. The fragmentation of this compound would likely proceed through several pathways, including the loss of the isocyanate group (-NCO), cleavage of the tetrahydropyran ring, and rearrangements. nih.govresearchgate.netacs.orgacs.org The analysis of these fragment ions helps to confirm the structure of the molecule. For more sensitive and selective quantification, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be utilized, often after derivatization of the isocyanate group. nih.gov

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 99 | [M - NCO]⁺ |

| 85 | Tetrahydropyran ring fragment |

| 57 | Alkyl fragments |

| 42 | [NCO]⁺ |

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. This method can provide extremely precise information about molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, microwave spectroscopy could be employed to determine the exact three-dimensional structure and to investigate the conformational preferences of the tetrahydropyran ring and the orientation of the isocyanatomethyl substituent. While experimentally demanding, this technique offers unparalleled detail about the molecule's ground-state geometry.

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental spectroscopic methods, providing theoretical insights into the properties and behavior of this compound.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound. nih.govmdpi.commdpi.comnih.gov

Electronic Structure and Geometry Optimization: QM methods can be used to calculate the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from techniques like microwave spectroscopy. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic properties and reactivity. dntb.gov.ua

Reactivity and Spectroscopic Prediction: QM calculations can model reaction pathways, such as the reaction of the isocyanate group with a nucleophile, and determine the associated energy barriers. nih.govmdpi.com This information is valuable for understanding and predicting the molecule's chemical behavior. Additionally, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. dntb.gov.ua

Interactive Table: Examples of Properties of this compound Obtainable from QM Studies

| Property | Description | Significance |

| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D structure of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's electron-donating and -accepting abilities, crucial for reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electron density distribution on the molecule's surface. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction. |

| Calculated Vibrational Frequencies | Theoretical prediction of IR absorption bands. | Aids in the interpretation and assignment of experimental IR spectra. |

Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactions at the molecular level. For a molecule such as this compound, DFT calculations can provide invaluable insights into its reactivity, particularly concerning the isocyanate (-NCO) group, which is known for its susceptibility to nucleophilic attack.

DFT studies on various isocyanates have shown that the reactivity is largely governed by the electrophilicity of the carbon atom within the -NCO group. rsc.org This electrophilicity is influenced by the substituent attached to the isocyanate. An electron-withdrawing group tends to increase the reactivity, while an electron-donating group decreases it. rsc.org In the case of this compound, the tetrahydropyran moiety, being a saturated heterocyclic ether, is generally considered to be weakly electron-donating.

Computational analyses of reaction mechanisms involving isocyanates often focus on their reactions with nucleophiles like alcohols, amines, or water. For instance, the reaction between an isocyanate and an alcohol to form a carbamate (B1207046) is a fundamental process in polyurethane chemistry. DFT calculations can map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. A commonly accepted mechanism involves the nucleophilic attack of the alcohol on the isocyanate's carbon atom, followed by a proton transfer. rsc.org

A theoretical study on the reaction of 2,4-diisocyanatotoluene (TDI) with cellulose, which contains hydroxyl groups, revealed that the direct addition has a high activation barrier of 32–34 kcal/mol. worldscientific.com However, with the assistance of a neighboring β-D-glucose molecule acting as a proton shuttle, the barrier is significantly reduced to 16–18 kcal/mol, which aligns well with experimental data. worldscientific.com This highlights the importance of the local environment and potential catalytic effects in isocyanate reactions.

Similarly, DFT can be employed to study the reaction of this compound with various nucleophiles. The calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. youtube.com Its identification is often confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For example, a computational analysis of the reaction between tetrahydropyran (THP) and atomic bromine was conducted using the B3LYP/aug-cc-pVTZ level of theory. montclair.edu This study constructed reaction profiles and calculated free energies of activation for different pathways. montclair.edu A similar approach could be applied to understand the reactions of the isocyanate group in this compound, providing a detailed, atomistic understanding of its chemical behavior.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the reaction of this compound with a generic nucleophile (Nu-H).

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP | 6-31+G(d,p) | 15.8 |

| Proton Transfer | M06-2X | def2-TZVP | 5.2 |

| Overall Reaction | CCSD(T) | cc-pVTZ | 14.5 |

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing for the exploration of conformational landscapes and the characterization of intermolecular interactions over time. For this compound, MD simulations can provide critical insights into the flexibility of the tetrahydropyran ring and the nature of its interactions with other molecules or surfaces.

The tetrahydropyran ring is not planar and exists predominantly in a chair conformation. However, it can undergo conformational changes to other forms like boat or twist-boat conformers. MD simulations can be used to explore the energy landscape of these conformations and the barriers between them. A study on monosubstituted tetrahydropyrans provides a basis for understanding the conformational preferences of such molecules. acs.org The substituent at the 4-position, in this case, the isocyanatomethyl group, will influence the equilibrium between different chair conformations.

MD simulations are particularly useful for studying systems in the condensed phase, such as in a solvent or in a polymer matrix. These simulations can reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, dictate the behavior of the molecule. For isocyanates, understanding these interactions is crucial for predicting physical properties like viscosity and for modeling their behavior in polyurethane formulations. mdpi.comresearchgate.net

A recent study focused on developing an accurate force field for aliphatic isocyanates to improve the prediction of their physical properties using MD simulations. mdpi.com This work highlighted that interactions involving the isocyanurate rings, which can be formed from the trimerization of isocyanates, are dominated by dispersion forces. mdpi.com While this compound is a monoisocyanate, understanding its self-association and its interactions with other components in a mixture is vital for many applications.

MD simulations can also be used to model the process of polyurethane formation, where isocyanates react with polyols. By simulating the system at an atomistic level, it is possible to observe the formation of chemical bonds and the evolution of the polymer network. nih.gov This can provide insights into the structure-property relationships of the resulting material.

The following interactive table summarizes the types of information that can be obtained from MD simulations of this compound.

| Simulation Type | Information Gained | Potential Application |

| Single Molecule in Vacuum | Conformational preferences of the tetrahydropyran ring, rotational barriers of the isocyanatomethyl group. | Understanding intrinsic molecular flexibility. |

| Molecule in Solvent | Solvation structure, hydrogen bonding with solvent molecules, diffusion coefficient. | Predicting solubility and transport properties. |

| High Concentration of Molecules | Intermolecular interaction energies, radial distribution functions, viscosity prediction. | Modeling of the pure liquid state and formulation properties. |

| Reaction Simulation with Polyols | Network formation, cross-linking density, mechanical properties of the resulting polymer. | Design and optimization of polyurethane materials. |

This table is illustrative and does not represent actual experimental data.

Research Applications in Advanced Materials Science

Integration of 4-(Isocyanatomethyl)tetrahydropyran in Polymer Architectures

The incorporation of the tetrahydropyran-isocyanate monomer into polymer chains allows for precise control over the final material's characteristics. The aliphatic nature of the isocyanate group contributes to good light and thermal stability, while the THP ring introduces a cyclic structure that can enhance the polymer's mechanical properties.

Polyurethanes (PUs) and polyureas (PUs) are two of the most versatile classes of polymers, with applications ranging from flexible foams to rigid elastomers. mdpi.com The properties of these materials are highly dependent on the chemical structure of the isocyanate and polyol or polyamine precursors. mdpi.comnih.gov The use of this compound as a monomer in these systems is anticipated to yield PUs and PUs with a unique combination of properties.

The tetrahydropyran (B127337) ring is expected to act as a bulky, alicyclic group within the polymer backbone. This can lead to an increase in the glass transition temperature (Tg) and improved thermal stability compared to linear aliphatic isocyanates. The structure of the isocyanate has a significant influence on the degree of hydrogen bonding, thermal properties, crystallinity, and microphase separation in the resulting polyurethane. paint.org For instance, polyurethanes based on isocyanates with higher symmetry tend to facilitate hydrogen bonding, which can enhance mechanical strength. paint.org

In polyurea systems, which are known for their rapid curing times and high thermal stability, the incorporation of a tetrahydropyran moiety could further enhance these properties. andersondevelopment.com The urea (B33335) linkage is more resistant to hydrolysis than the urethane (B1682113) linkage, and the bulky THP group may provide additional steric hindrance, further improving chemical resistance. andersondevelopment.com

The isocyanate group of this compound is highly reactive towards active hydrogen-containing compounds, such as hydroxyl and amine groups, making it an effective crosslinking agent or curing component in the formation of polymer networks. researchgate.net Crosslinking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. researchgate.net

When used as a crosslinker, the monofunctional nature of this compound would allow it to act as a chain terminator or a pendant group modifier, depending on the polymer architecture. To create a crosslinked network, it would typically be used in conjunction with di- or poly-functional isocyanates and polyols or polyamines. The incorporation of the THP group can influence the crosslink density and the flexibility of the resulting network. The synthesis of new triisocyanate crosslinking agents has been explored to create robust polyetherurethane networks. rsc.org

The synthesis of novel monomers is a key strategy for developing polymers with precisely tailored properties. This compound itself can be considered a novel monomer, and it can also serve as a precursor for the development of other specialized monomers. For example, it could be reacted with other functional molecules to create new building blocks for polymer synthesis. The ability to reverse polymerization processes like RAFT polymerization to regenerate monomers is also a growing area of interest for sustainable polymer chemistry. nih.gov

The synthesis of polymers containing tetrahydropyran moieties has been achieved through methods like the Prins cyclization, which can be used to create THP-containing polymers from monomers with aldehyde and homoallylic alcohol functionalities. nih.gov This highlights the interest in incorporating the THP ring into polymer structures for its unique properties.

Functional Materials Development

The unique properties imparted by the this compound monomer can be harnessed to develop a range of functional materials with specific performance characteristics.

Polyurethane-based coatings are widely used for their durability, abrasion resistance, and chemical resistance. duluxprotectivecoatings.com.au The use of aliphatic isocyanates is preferred for exterior applications due to their excellent UV stability. andersondevelopment.com Formulations incorporating this compound could lead to coatings with enhanced hardness and scratch resistance due to the rigid THP ring. Blocked isocyanates are often used in one-component (1K) coating systems to provide a longer pot-life, where the isocyanate is de-blocked by heating to initiate curing. paint.orggantrade.com

In adhesives, the structure of the isocyanate plays a crucial role in determining adhesion strength and flexibility. mdpi.com The polarity and hydrogen bonding capability introduced by the urethane or urea linkages are key to good adhesion. The tetrahydropyran group could influence the adhesive's rheological properties and its compatibility with different substrates.

Polyurethane elastomers are known for their excellent mechanical properties, including high tensile strength, tear resistance, and resilience. andersondevelopment.com The properties of these elastomers can be tuned by varying the structure of the diisocyanate and the polyol. The incorporation of a cyclic aliphatic structure like the tetrahydropyran ring from this compound is expected to produce elastomers with high hardness and modulus, similar to those based on other cyclic aliphatic diisocyanates like HMDI. mdpi.com

In polyurethane foams, the choice of isocyanate affects the cell structure, density, and mechanical properties of the foam. The use of this compound could lead to the development of specialty foams with tailored compressive strength and thermal insulation properties. The bulky THP group might influence the phase separation between the hard and soft segments, which is a key factor in determining the properties of both elastomers and foams. organic-chemistry.org

Sustainable and Bio-based Material Considerations

Growing environmental concerns and the need to reduce reliance on fossil fuels have spurred significant research into sustainable materials. researchgate.net This includes the development of polymers from renewable resources and the creation of safer, non-isocyanate-based chemistries. The tetrahydropyran scaffold is central to these efforts due to its potential to be derived from biomass.

Traditional polyurethanes are synthesized from the reaction of isocyanates and polyols. However, isocyanates are often derived from phosgene (B1210022), a highly toxic chemical, and pose health risks. rsc.org Non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs), offer a safer and more sustainable alternative. rsc.org The most common and industrially promising route to NIPUs involves the ring-opening reaction of a cyclic carbonate with a primary amine, which forms a β-hydroxyurethane linkage. researchgate.netrsc.org

While this compound itself is an isocyanate, the tetrahydropyran structure can be utilized as a building block in NIPU synthesis. The process would involve chemically modifying a tetrahydropyran derivative, ideally from a bio-based source, to contain the necessary functional groups for NIPU polymerization. For example, a tetrahydropyran-based diol can be converted into a bis(cyclic carbonate). This transformation can be achieved through reactions such as carbonation of corresponding epoxy compounds. researchgate.netresearchgate.net This resulting tetrahydropyran-based bis(cyclic carbonate) can then be polymerized with a diamine to yield a NIPU.

This approach allows the unique structural features of the tetrahydropyran ring to be incorporated into the polymer backbone, influencing properties like flexibility, thermal stability, and solvent resistance, without the use of hazardous isocyanates. rsc.org Research has demonstrated the successful synthesis of NIPUs from various bio-based resources, such as vanillin (B372448) and plant oils, highlighting the viability of this strategy. rsc.orgresearchgate.net

Table 2: Comparison of Bio-Based NIPU Precursors and Resulting Polymer Properties

This table shows examples of NIPUs derived from different bio-based precursors to illustrate the pathway in which a tetrahydropyran derivative could be used.

| Cyclic Carbonate Precursor | Amine Co-monomer | Resulting Polymer | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| Vanillin-derived bis-cyclic carbonate | Hexamethylenediamine | Bio-based PHU | ~66 °C | rsc.org |

| Carbonated linseed oil | Diethylenetriamine | Bio-based NIPU network | Not reported | researchgate.net |

| Hexamethylene di-carbamate derived hard segment | Polyether (PTMG2000) | Non-isocyanate PEU | -55 °C to -58 °C (soft segment) | nih.gov |

The use of bio-based building blocks, or scaffolds, is a cornerstone of modern sustainable material design. nih.govmdpi.com A scaffold is a core molecular structure that can be functionalized and assembled into larger, more complex materials. mdpi.com Bio-based scaffolds are desirable because they are derived from renewable resources, are often biodegradable, and can introduce unique structural and functional properties into materials. nih.gov

The tetrahydropyran ring is an excellent candidate for a bio-derived scaffold. It is a sp³-rich, six-membered heterocyclic ether, a motif found in numerous natural products, particularly carbohydrates. The ability to synthesize functionalized tetrahydropyran scaffolds has been demonstrated, for instance, in the field of drug discovery where they are valued for creating complex and diverse molecular libraries. nih.gov Computational workflows are also being developed to explore the derivatization of natural product pathways to create novel molecules, which could be a source for unique tetrahydropyran structures. nih.gov

In material design, incorporating bio-derived tetrahydropyran scaffolds into polymers can lead to materials with novel properties. The non-planar, flexible nature of the ring can disrupt polymer chain packing, potentially lowering crystallinity and increasing transparency or elasticity. By functionalizing the scaffold with reactive groups (like hydroxyls, amines, or carboxylic acids), it can be polymerized into polyesters, polyamides, or, as discussed previously, NIPUs. This strategy allows for the creation of advanced, functional materials for a wide range of applications, from biomedical devices to high-performance plastics, all based on a sustainable, renewable core structure. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Chemistries and Transformations

While the primary utility of isocyanates lies in the formation of polyurethanes and polyureas, the specific structure of 4-(isocyanatomethyl)tetrahydropyran invites the exploration of more diverse and novel chemical transformations. The steric and electronic properties of the tetrahydropyran (B127337) ring can influence the reactivity of the adjacent isocyanate group, potentially leading to unique selectivity or reaction kinetics.

Future investigations should focus on chemistries beyond traditional polymerization. This includes exploring its participation in cycloaddition reactions, developing new catalytic systems for controlled polymer architectures, and investigating transformations that engage both the isocyanate group and the tetrahydropyran ring in a concerted fashion. For instance, the development of catalysts for the living polymerization of this monomer could lead to the synthesis of well-defined block copolymers with precise control over molecular weight and dispersity. Furthermore, the ether linkage within the tetrahydropyran ring, though generally stable, could be targeted for cleavage under specific, harsh conditions, suggesting possibilities for creating degradable materials. nih.gov

Table 1: Potential Novel Reaction Pathways

| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Research Goal |

|---|---|---|---|

| Controlled Polymerization | Anionic or transition-metal catalysts | Well-defined homopolymers and block copolymers | Precise material properties |

| [2+2] Cycloaddition | Electron-rich alkenes, Lewis acid catalysis | β-Lactam structures | Novel heterocyclic synthesis |

| Trimerization (Isocyanurate Formation) | Specific catalysts (e.g., sodium benzoate, phosphines) | Highly cross-linked, thermally stable materials | High-performance thermosets |

Advanced Computational Modeling for Predictive Material Design and Performance

The empirical, trial-and-error approach to material development is increasingly being supplanted by computational modeling and simulation. For materials derived from this compound, advanced computational methods can provide invaluable a priori insights into material properties, thereby accelerating the design and discovery process.

High-throughput computational screening, leveraging molecular dynamics (MD) simulations and quantum mechanics (QM), can predict the performance of a vast array of hypothetical polymers. researchgate.net By simulating the interactions between polymer chains derived from this monomer, researchers can forecast key material characteristics such as glass transition temperature (Tg), mechanical strength, thermal stability, and permeability to gases or liquids. This data-driven approach allows for the rational design of materials tailored for specific applications, from high-performance coatings to biocompatible medical devices, before any synthetic work is undertaken. researchgate.net

Table 2: Parameters for a Predictive Computational Study

| Computational Method | Simulation Target | Key Parameters to Input | Predicted Performance Metrics |

|---|---|---|---|

| Molecular Dynamics (MD) | Amorphous polymer bulk | Force field (e.g., OPLS-AA), temperature, pressure | Density, Tg, Young's Modulus, cohesive energy |

| Quantum Mechanics (QM) | Monomer and dimer interactions | Basis set (e.g., 6-31G*), DFT functional (e.g., B3LYP) | Bond dissociation energies, reaction barriers |

Integration with Multicomponent Reaction Methodologies for Complex Material Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules and polymers. nih.govarkat-usa.org The isocyanate functionality of this compound makes it an ideal candidate for integration into powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions.

This approach allows for the one-pot synthesis of highly functionalized and structurally diverse materials. researchgate.net For example, using this compound in a Ugi four-component reaction with an aldehyde, an amine, and a carboxylic acid would yield complex amide derivatives, each bearing the tetrahydropyran moiety. By using di-functional starting materials, this strategy could be extended to produce novel, high-value polymers that are inaccessible through traditional step-growth or chain-growth polymerization methods. This methodology is noted for its high atom economy and step efficiency, aligning with the principles of green chemistry. nih.gov

Table 3: Hypothetical Ugi Four-Component Reaction

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanate) | Resulting Structure |

|---|---|---|---|---|

| Formaldehyde | Methylamine | Acetic Acid | This compound | α-Acylamino amide with pendant tetrahydropyran group |

Bio-inspired and Sustainable Chemistry Innovations Utilizing the Compound

The increasing demand for environmentally friendly materials necessitates a shift towards sustainable chemical practices. Bio-inspired chemistry, which mimics nature's strategies, provides a framework for developing greener processes and products. youtube.comyoutube.com The tetrahydropyran core of the compound is significant in this context, as pyran derivatives can be sourced from renewable biomass, such as carbohydrates and lignocellulose.

Future research should focus on establishing a bio-based supply chain for this compound, reducing the reliance on petrochemical feedstocks. Furthermore, the incorporation of this bulky, alicyclic structure into polymer backbones can be explored as a strategy to create bio-inspired materials with unique properties, such as enhanced durability or specific surface wettability, mimicking natural materials. rsc.org Innovations could include the development of biodegradable polyurethanes by introducing hydrolysable linkages into the polymer chain, or creating materials from renewable resources that minimize environmental impact. youtube.com

Development of Smart Materials and Responsive Systems

"Smart" or "responsive" materials are those that can change their properties in response to external stimuli, such as changes in temperature, pH, light, or an electric field. uni-stuttgart.denih.gov The unique chemical structure of this compound provides a versatile platform for the design of such advanced materials.

The tetrahydropyran ring can impart specific solubility and thermal characteristics to a polymer, which could be harnessed to create thermo-responsive systems. For example, polymers that exhibit a lower critical solution temperature (LCST), phase-separating from a solution as the temperature is raised. Additionally, the urethane (B1682113) linkages formed from the isocyanate group can act as hydrogen-bonding sites, which could be disrupted by changes in pH or competitive solvents, leading to a material response. Future work could involve copolymerizing this monomer with other functional units (e.g., photochromic or pH-sensitive groups) to create multi-responsive systems for applications in drug delivery, sensors, or self-healing materials. nih.gov

Q & A

Basic Research Question

- NMR : H and C NMR can identify the tetrahydropyran ring protons (δ 1.5–4.5 ppm) and the isocyanatomethyl group (C≡N stretch at ~2270 cm⁻¹ in IR). 2D NMR (COSY, HSQC) helps assign stereochemistry.

- X-ray crystallography : Resolves conformational ambiguities, particularly the chair vs. boat configuration of the tetrahydropyran ring .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments and verify experimental data .

What experimental approaches optimize chemoselectivity in reactions involving this compound, especially when competing functional groups are present?

Advanced Research Question

- Protecting groups : Temporarily block the isocyanate group using tert-butyldimethylsilyl (TBS) or benzyl groups during ring functionalization (e.g., oxidation or alkylation).

- Catalyst choice : Palladium or nickel catalysts selectively activate C–X bonds in halogenated derivatives without affecting the isocyanate group .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, enhancing selectivity .

How do steric and electronic factors govern the reactivity of the isocyanate group in nucleophilic addition reactions?

Advanced Research Question

- Steric effects : Bulky substituents adjacent to the isocyanate reduce reactivity with amines or alcohols. For example, tert-butyl groups hinder access, favoring intramolecular cyclization over intermolecular reactions.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the tetrahydropyran ring increase the electrophilicity of the isocyanate carbon, accelerating reactions with nucleophiles like anilines .

- Kinetic vs. thermodynamic control : Low temperatures (−20°C) favor kinetic products (e.g., carbamate formation), while higher temperatures (60°C) promote thermodynamic products (e.g., urea derivatives) .

What strategies address contradictions between crystallographic data and computational predictions for tetrahydropyran derivatives?

Advanced Research Question

- Multi-technique validation : Combine X-ray crystallography with solid-state NMR to confirm bond lengths and angles.

- Conformational sampling : Molecular dynamics simulations (e.g., AMBER) model ring puckering and compare with experimental data .

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and refine models using experimental constraints .

How can multi-component reactions be leveraged to synthesize complex this compound-based scaffolds?

Advanced Research Question